molecular formula C12H9FN4 B2914378 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1534474-93-5

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Cat. No. B2914378
CAS RN: 1534474-93-5
M. Wt: 228.23
InChI Key: OVQDXLXLHVMGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine” is a derivative of [1,2,4]triazolo[1,5-a]pyridin-2-amine . It is a complex organic compound that belongs to the class of triazolopyridines. These compounds are known for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles was synthesized to optimize a prototype inhibitor . Another example is the synthesis of derivatives of a new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues through a three-step reaction sequence .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds can also be determined using these techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve a cascade process engaging multiple reactive centers . For instance, an atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by various factors. For instance, all the compounds exhibit positive energy content and densities subject to fused triazole and triazine framework and various functional groups . The designed compounds with –NHNO2, –ONO2, and –NO2 functional groups possess high detonation velocities, pressures, Gurney velocities, and power index .

Mechanism of Action

The mechanism of action of these compounds often depends on their specific structure and functional groups. For instance, a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles was synthesized and evaluated to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .

Safety and Hazards

The safety and hazards associated with these compounds can vary depending on their specific structure and functional groups. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future directions in the research of these compounds could involve the design and synthesis of new derivatives with improved properties. For instance, the design of energetic compounds based on [1,2,4]triazolo[1,5-a][1,3,5]triazine (triazolo-triazine) fused backbone by introducing the three functional groups into the molecular scaffold .

properties

IUPAC Name

2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-10-4-2-1-3-9(10)12-15-11-6-5-8(14)7-17(11)16-12/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQDXLXLHVMGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=C(C=CC3=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

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